1-(4-Hydroxy-3-methoxyphenyl)propan-1-one
Overview
Description
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one is a compound that can be associated with a variety of chemical and biological properties. It is structurally related to chalcones, which are known for their diverse range of biological activities. The compound features a hydroxy group and a methoxy group on the phenyl ring, which can influence its chemical behavior and reactivity .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of appropriate aldehydes and ketones. For instance, 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol, a related compound, has been synthesized from eugenol using the hydroboration reaction, which suggests that similar methods could be applied to synthesize 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one . Additionally, the synthesis of various analogs with different substituents on the phenyl ring has been reported, indicating the versatility of synthetic approaches for such compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one has been elucidated using techniques such as X-ray diffraction. These compounds often crystallize in the monoclinic system and exhibit intramolecular interactions like hydrogen bonding, which can stabilize the molecular structure . The presence of substituents on the phenyl ring can lead to different packing motifs and crystallographic parameters .
Chemical Reactions Analysis
Compounds with the 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one structure can undergo various chemical reactions. For example, the polarographic behavior of related chalcone analogs indicates that they can be reduced electrochemically, with the reduction process being influenced by the pH of the solution . Furthermore, the presence of reactive functional groups such as the carbonyl group and the ethylenic linkage in chalcones allows for a range of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one and its analogs can be characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry. These techniques help identify functional groups and provide insights into the compound's purity and structure . The optical properties, such as refractive index and second harmonic generation efficiency, are also of interest for materials science applications . Additionally, the antimicrobial and antiradical activities of these compounds have been evaluated, demonstrating their potential in pharmaceutical applications .
Scientific Research Applications
Antimicrobial Activity
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one has been used in the synthesis of various compounds with notable antimicrobial activities. For example, a study synthesized novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, demonstrating significant antimicrobial activity (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018). Another research prepared a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, showing their antimicrobial and antioxidant activities, although these were found to be lower compared to certain beta blockers (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Anticancer Activity
The compound has also been linked to potential anticancer applications. A study isolated a new phenolic compound from the wood of Millettia leucantha, which showed strong cytotoxicity against tumor cell lines, indicating potential anticancer activity (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).
Other Applications
The compound has been utilized in various other scientific contexts as well. For instance, it has been employed in the synthesis of different compounds for analytical studies, such as in the polarographic behavior of chalcone analogues (Butkiewicz, 1972) and in the structural confirmation of natural 1,3-diarylpropanes (Almeida, Fraiz, & Braz-Filho, 1999).
Safety And Hazards
This compound is considered a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-8(11)7-4-5-9(12)10(6-7)13-2/h4-6,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGXENQFSMMBNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075057 | |
Record name | 1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one | |
CAS RN |
1835-14-9 | |
Record name | Propiovanillone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1835-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propiovanillone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1835-14-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1835-14-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPIOVANILLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6B3PL2HRF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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